molecular formula C14H20N2O2 B12581554 Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester CAS No. 198065-80-4

Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester

Cat. No.: B12581554
CAS No.: 198065-80-4
M. Wt: 248.32 g/mol
InChI Key: XUIDVJBNUUNIFO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, an amino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid This reaction produces the methyl ester of benzoic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the manufacture of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the 1-iminopentyl group.

    Benzoic acid, 4-methyl-, methyl ester: Similar structure but has a methyl group instead of the 1-iminopentyl group.

Uniqueness

Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester is unique due to the presence of the 1-iminopentyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential biological activity compared to its simpler analogs.

Properties

CAS No.

198065-80-4

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 4-[(1-aminopentylideneamino)methyl]benzoate

InChI

InChI=1S/C14H20N2O2/c1-3-4-5-13(15)16-10-11-6-8-12(9-7-11)14(17)18-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16)

InChI Key

XUIDVJBNUUNIFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NCC1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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